molecular formula C20H24N2O2 B2441767 (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide CAS No. 921813-49-2

(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide

Cat. No.: B2441767
CAS No.: 921813-49-2
M. Wt: 324.424
InChI Key: LYRGPIBCZHXRLC-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22-17-3-2-16(7-15(17)8-18(22)23)21-19(24)20-9-12-4-13(10-20)6-14(5-12)11-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGPIBCZHXRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Functionalization of the Adamantane Core: The adamantane core is then functionalized to introduce the carboxamide group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and amidation.

    Introduction of the Indolinone Moiety: The indolinone moiety can be introduced through a condensation reaction between an indole derivative and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide has notable antitumor properties. A study demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 Value (µM)
HepG210.56 ± 1.14
MCF-7Not specified
MDA-MB-231Not specified

The compound induces apoptosis in cancer cells through caspase-dependent pathways, particularly involving caspase-8 and PARP cleavage .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes. For instance, derivatives of adamantane have shown effectiveness against various strains of bacteria and fungi .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may modulate cytokine production and reduce inflammation in various models of disease . This activity is particularly relevant in conditions like arthritis and other inflammatory disorders.

Inhibition of Key Enzymes

The compound has been shown to inhibit enzymes involved in tumor progression and inflammation. For example:

  • Lysine-specific demethylase 1 (LSD1) : Inhibition of this enzyme can lead to altered gene expression profiles associated with cancer progression .

Induction of Apoptosis

The triggering of apoptosis through intrinsic pathways is a significant mechanism by which this compound exerts its antitumor effects. The activation of caspases leads to programmed cell death, reducing tumor viability .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity:

Substituent Effects

Variations on the indole ring or modifications to the adamantane core can enhance potency and selectivity against specific targets. For example:

Modification Effect on Activity
Different substituentsAltered binding affinity and efficacy
ChiralityImpacts interaction with biological targets

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitumor Studies : A study demonstrated that the compound significantly inhibited the growth of HepG2 cells through apoptosis induction .
  • Antimicrobial Research : Investigations into adamantane derivatives have shown promising results against antibiotic-resistant strains .

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine: Another antiviral adamantane derivative with similar uses to amantadine.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is unique due to the presence of the indolinone moiety, which imparts additional chemical and biological properties. This makes it distinct from other adamantane derivatives and potentially useful in a wider range of applications.

Biological Activity

The compound (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a derivative of adamantane and oxoindole, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure combining adamantane's rigid framework with the reactive oxoindole moiety. This structural combination is hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this compound may act through multiple mechanisms:

  • Enzyme Inhibition : Many oxoindole derivatives exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These activities suggest potential applications in managing diabetes by slowing glucose absorption .
  • Antioxidant Activity : Compounds with oxoindole structures have shown antioxidant properties, which can mitigate oxidative stress in cells. This activity is essential for preventing cellular damage in various diseases .
  • Neuroprotective Effects : Some studies have indicated that oxoindole derivatives can protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM)Reference
α-Amylase Inhibition30.39 ± 1.52
α-Glucosidase Inhibition65.1 ± 3.11
Antioxidant ActivityN/A
NeuroprotectionN/A

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Diabetes Management : A study synthesized various isoxazolidine-isatin hybrids and evaluated their effectiveness as dual inhibitors of α-amylase and α-glucosidase. The most potent compound exhibited IC50 values significantly lower than those of standard drugs like acarbose . This indicates that similar derivatives could be effective in diabetes management.
  • Neuroprotective Studies : Research into neuroprotective agents has shown that certain oxoindole derivatives can reduce neuronal cell death in models of neurodegeneration. These findings suggest that this compound may offer therapeutic benefits for conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide?

The compound is typically synthesized via multi-step organic reactions. A key intermediate, 5-amino-1-methyl-2-oxoindoline, is coupled with adamantane-1-carbonyl chloride under basic conditions (e.g., using NaHCO₃ or NEt₃). Alternative routes include electrochemical Hofmann rearrangement of adamantane-1-carboxamide precursors in CH₃CN/H₂O with NaBr as an electrolyte, achieving 73% yield . Reaction optimization often involves column chromatography for purification and monitoring via TLC or HPLC .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for adamantane protons (δ 1.6–2.1 ppm) and indolinone carbonyl (δ ~170 ppm) are critical .
  • HRMS : Exact mass analysis (e.g., [M+H]+ = 347.1667 for C₁₈H₂₅N₃O₂S) ensures molecular integrity .
  • Melting Point : Consistency in melting range (e.g., 190–194°C) indicates purity .

Q. What analytical techniques ensure purity during synthesis?

  • HPLC : Purity >95% is standard, with retention times matched to reference standards .
  • TLC : Used for real-time monitoring of reaction progress .
  • Elemental Analysis : Validates C/H/N/S ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Key variables include:

  • Catalysts : Pd/C for nitro-group reduction (94% yield) or CuI for alkyne-amine coupling .
  • Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of adamantane intermediates .
  • Temperature : Controlled heating (e.g., 50°C for electrochemical synthesis) minimizes side reactions . Discrepancies in yields (e.g., 61.5% vs. 75.5% for similar steps) may arise from variations in workup protocols .

Q. What in vitro/in vivo models evaluate its pharmacological activity?

  • In Vitro :
  • P2X7 Receptor Inhibition : Calcium flux assays (IC₅₀ ≈ 18 nM for human P2X7) and YO-PRO-1 uptake assays .
  • Enzyme Inhibition : Thiazole hybrids tested against acetylcholinesterase (AChE) via Ellman’s method .
    • In Vivo :
  • Anti-inflammatory : Carrageenan-induced paw edema models in rodents .
  • Neuroprotection : Autophagy activation in Alzheimer’s models (e.g., Aβ clearance assays) .

Q. How do species-specific potency differences (e.g., human vs. rat P2X7) impact translational research?

The compound shows 54-fold lower potency at rat P2X7 (IC₅₀ = 980 nM) compared to human receptors, likely due to divergent receptor conformations. Researchers must validate cross-species activity using chimeric receptors or transgenic models before preclinical testing .

Q. What computational methods guide adamantane-based derivative design?

  • Molecular Docking : Predicts binding to targets like AChE or P2X7 using software (e.g., AutoDock) .
  • SAR Studies : Modifications at the indolin-5-yl or adamantane moieties (e.g., morpholine-thiazole hybrids) enhance solubility or target affinity .

Q. How are enzyme inhibition mechanisms studied for this compound?

  • Kinetic Assays : Michaelis-Menten plots determine inhibition type (competitive/non-competitive) .
  • pKa Determination : Potentiometric titration identifies ionization states affecting binding .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported biological activities?

Variability in IC₅₀ values (e.g., 18 nM vs. 85 nM for P2X7 inhibition) may stem from assay conditions (e.g., calcium flux vs. dye uptake). Standardizing protocols (e.g., cell line, buffer pH) and using internal controls (e.g., AZ10606120 for P2X7) improves reproducibility .

Q. What strategies address low synthetic yields in scale-up?

  • Purification : Switching from recrystallization to flash chromatography improves recovery .
  • Stoichiometry : Adjusting amine:isocyanate ratios (e.g., 1.2:1) minimizes unreacted intermediates .

Methodological Best Practices

  • NMR Troubleshooting : Use deuterated DMSO for poorly soluble compounds and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • In Vivo Dosing : For collagen-induced arthritis models, prophylactic administration (10 mg/kg, oral) is more effective than therapeutic dosing .

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